

Spectroscopic and Synthetic Profile of 4-Bromochalcone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 4-Bromochalcone

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This technical guide provides an in-depth overview of the spectroscopic properties of **4-Bromochalcone** (also known as (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one), a versatile building block in synthetic and medicinal chemistry. This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines a common experimental protocol for its synthesis.

Spectroscopic Data

The structural elucidation of **4-Bromochalcone** is confirmed through various spectroscopic techniques. The following tables summarize the key data points obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data of **4-Bromochalcone**

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Solvent
7.93	m	2H	Aromatic Protons	CDCl ₃
7.7	d	1H	Vinylc Proton	CDCl ₃
7.57	d	2H	Aromatic Protons	CDCl ₃
7.52	m	1H	Aromatic Proton	CDCl ₃
7.42	m	2H	Aromatic Protons	CDCl ₃
7.40	d	2H	Aromatic Protons	CDCl ₃

Note: Chemical shifts can be influenced by the solvent used.

Table 2: ¹³C NMR Spectral Data of **4-Bromochalcone**[\[1\]](#)

Chemical Shift (δ ppm)	Assignment	Solvent
190.5	Carbonyl Carbon (C=O)	CDCl ₃
142.9	Vinylc Carbon	CDCl ₃
138.1	Aromatic Carbon	CDCl ₃
133.8	Aromatic Carbon	CDCl ₃
133.3	Aromatic Carbon	CDCl ₃
132.4	Aromatic Carbon	CDCl ₃
130.0	Aromatic Carbon	CDCl ₃
128.8	Aromatic Carbon	CDCl ₃
128.5	Aromatic Carbon	CDCl ₃
124.0	Aromatic Carbon (C-Br)	CDCl ₃
122.5	Vinylc Carbon	CDCl ₃

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromochalcone** displays characteristic absorption bands that correspond to its functional groups.

Table 3: FTIR Spectral Data for **4-Bromochalcone**

Wavenumber (cm ⁻¹)	Assignment
1660	C=O Stretch (Conjugated Ketone)[1]
1599	C=C Stretch (Aromatic & Vinylic)
987	Trans-(CH=CH) Out-of-plane Bend
571	C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and reveals the isotopic signature of bromine.

Table 4: Mass Spectrometry Data for **4-Bromochalcone**

m/z	Assignment	Notes
286	[M] ⁺	Molecular ion peak
288	[M+2] ⁺	Isotopic peak for ⁸¹ Br
207	[M-Br] ⁺	Loss of Bromine atom[1]
77	[C ₆ H ₅] ⁺	Phenyl fragment

Experimental Protocol: Synthesis of 4-Bromochalcone

4-Bromochalcone is commonly synthesized via a Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and acetophenone, catalyzed by a base.[1]

Materials:

- 4-bromobenzaldehyde
- Acetophenone
- Sodium hydroxide (NaOH)
- Ethanol
- Deionized water

Procedure:

- In a suitable flask, dissolve sodium hydroxide in deionized water, then add ethanol.
- Cool the mixture in an ice/water bath while stirring.
- To the cooled solution, add acetophenone followed by 4-bromobenzaldehyde.^[1]
- Continue stirring the reaction mixture in the ice bath. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the precipitated product is collected by vacuum filtration.
- Wash the crude product with cold water until the filtrate is neutral.
- The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Workflow and Structural Representation

The following diagrams illustrate the synthesis workflow and the logical relationship of the spectroscopic data to the molecular structure of **4-Bromochalcone**.

Caption: General workflow for the synthesis and spectroscopic analysis of **4-Bromochalcone**.

Caption: Logical relationship between spectroscopic data and the structure of **4-Bromochalcone**.

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References

- 1. odinity.com [odinity.com]
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Phone: (601) 213-4426
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